Glyasperin B
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Glyasperin B can be synthesized through bioassay-guided fractionation of the ethyl acetate extract of Glycyrrhiza glabra roots. The process involves several steps of chromatography to isolate the compound .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the compound is obtained through extraction from natural sources, particularly the roots of Glycyrrhiza glabra .
Chemical Reactions Analysis
Types of Reactions
Glyasperin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced phenolic compounds.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens like chlorine and bromine.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted phenolic compounds, which may exhibit different pharmacological properties .
Scientific Research Applications
Chemistry: Used as a reference compound in the study of phenolic compounds and their reactions.
Biology: Investigated for its role in modulating biological pathways, including anti-inflammatory and antioxidant pathways.
Medicine: Explored for its potential therapeutic effects in treating conditions like inflammation, oxidative stress, and cancer.
Industry: Utilized in the development of natural health products and supplements.
Mechanism of Action
Glyasperin B exerts its effects through several molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.
Antioxidant: Scavenges free radicals and upregulates antioxidant enzymes.
Antimutagenic: Prevents DNA damage by inhibiting mutagenic agents.
Comparison with Similar Compounds
Similar Compounds
- Glyasperin A
- Glyasperin D
- Glycycoumarin
- Glycyrin
- Glycyrol
- Isoglycyrol
Uniqueness
Glyasperin B is unique due to its specific combination of anti-inflammatory, antioxidant, and antimutagenic properties. While other similar compounds may share some of these properties, this compound’s specific molecular structure allows it to interact with a distinct set of molecular targets, making it particularly effective in certain applications .
Properties
CAS No. |
142488-54-8 |
---|---|
Molecular Formula |
C21H22O6 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O6/c1-11(2)4-6-14-17(26-3)9-18-19(20(14)24)21(25)15(10-27-18)13-7-5-12(22)8-16(13)23/h4-5,7-9,15,22-24H,6,10H2,1-3H3 |
InChI Key |
PDKHNRSRVURSHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=C2C(=C1O)C(=O)C(CO2)C3=C(C=C(C=C3)O)O)OC)C |
Origin of Product |
United States |
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